molecular formula C9H13NO3S B1597139 N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide CAS No. 883107-35-5

N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Cat. No.: B1597139
CAS No.: 883107-35-5
M. Wt: 215.27 g/mol
InChI Key: ZTPAJHLDDRGNRA-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide is a chemical compound with the molecular formula C9H13NO3S It is characterized by the presence of a sulfonamide group attached to a phenethyl group, which in turn is substituted with a hydroxyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide typically involves the reaction of 4-hydroxyphenethylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-hydroxyphenethylamine+methanesulfonyl chlorideThis compound+HCl\text{4-hydroxyphenethylamine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-hydroxyphenethylamine+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The sulfonamide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The hydroxyl group on the phenyl ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can interact with amino acid residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-aminophenyl)ethyl]methanesulfonamide: Similar structure but with an amino group instead of a hydroxyl group.

    N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide: Similar structure but with a methoxy group instead of a hydroxyl group.

    N-[2-(4-chlorophenyl)ethyl]methanesulfonamide: Similar structure but with a chloro group instead of a hydroxyl group.

Uniqueness

N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-14(12,13)10-7-6-8-2-4-9(11)5-3-8/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPAJHLDDRGNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376193
Record name N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883107-35-5
Record name N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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